molecular formula C12H9FN4O2S B11193087 N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11193087
M. Wt: 292.29 g/mol
InChI Key: ZPPRNUVBJOXZQZ-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a nitrogen-containing heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its ability to inhibit falcipain-2 sets it apart from other similar compounds .

Properties

Molecular Formula

C12H9FN4O2S

Molecular Weight

292.29 g/mol

IUPAC Name

N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H9FN4O2S/c13-9-2-1-3-10(6-9)16-20(18,19)11-4-5-12-15-14-8-17(12)7-11/h1-8,16H

InChI Key

ZPPRNUVBJOXZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CN3C=NN=C3C=C2

Origin of Product

United States

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